molecular formula C81H125N22O39P B590840 Casein CAS No. 9000-71-9

Casein

Número de catálogo: B590840
Número CAS: 9000-71-9
Peso molecular: 2061.98
Clave InChI: BECPQYXYKAMYBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Casein is the chief protein in milk and the essential ingredient of cheese. In its pure form, it is an amorphous white solid, tasteless and odorless, while its commercial type is yellowish with a pleasing odor . This compound is a family of related phosphoproteins commonly found in mammalian milk, comprising about 80% of the proteins in cow’s milk and between 20% and 60% of the proteins in human milk .

  • For rennet this compound, warm skim milk is set with rennet extract until the calcium paracaseinate clots, after which the clot is cut into small pieces to allow the whey to drain .


Molecular Structure Analysis

This compound is a mixture of phosphoproteins of differing molecular weight. It is a lyophilic colloid akin to albumin and gelatin. It is isoelectric at pH 4.6 where its solubility in water is but 0.01 percent . This compound contains a high number of proline amino acids which hinder the formation of common secondary structural motifs of proteins .


Chemical Reactions Analysis

This compound is amphoteric: below pH 4.6 this compound forms moderately soluble salts such as this compound chloride; above pH 4.6 this compound forms salts with bases . Caseinates readily form gels when slowly coagulated from concentrated solutions .


Physical and Chemical Properties Analysis

Pure this compound is an amorphous white solid without taste or odor. Commercial this compound is slightly yellow, with a pleasant odor . This compound is insoluble in most organic solvents .

Aplicaciones Científicas De Investigación

  • Drug Delivery Carrier : Casein is used as a drug carrier due to its ability to enhance the bioavailability and efficacy of drugs. Its amphiphilic nature allows it to carry both hydrophobic and hydrophilic drugs without toxic effects, making it a valuable natural alternative to synthetic carriers (Semwal et al., 2022).

  • Nutritional Applications : this compound has been utilized in parenteral nutrition. A historical study on 'casydrol', a digested form of this compound, found that it could be safely administered to maintain nutritional status in various conditions (Pybus & Puntis, 2020).

  • Adhesive Properties : Research from the early 20th century highlighted the effectiveness of this compound-based adhesives, particularly in wood gluing. This compound adhesives were noted for their superior properties and versatile applications compared to gelatin adhesives (Narskii, 2010).

  • Functional and Bioactive Peptide Source : κ-Casein macropeptide, a component of whey produced during cheese making, has been extensively studied for its functionality as a bioactive peptide. It holds potential in creating nutraceuticals or functional food products due to its physicochemical, biological, and nutritional properties (Manso & López-Fandiño, 2004).

  • Dental Health Applications : The this compound phosphopeptide-amorphous calcium phosphate (CPP-ACP) complex has demonstrated effectiveness in remineralizing tooth surfaces and preventing caries. Its unique capacity to deliver bio-available calcium and phosphate makes it a valuable component in oral health products (Gupta & Prakash, 2011).

  • Food and Technical Applications : this compound proteins can self-associate with other macromolecules, offering unique functionalities in food and technical applications. Their ability to form supramolecular structures is of significant interest for both biological and industrial processes (Anema, 2018).

  • Milk Protein Polymer in Adhesives : As an important natural polymer, this compound has been used in environmentally-safe adhesives. Its ability to be modified by physical, chemical, or enzymatic means expands its application in various environmentally friendly products (Guo & Wang, 2016).

  • This compound in Milk and Dairy Products : The structure, stability, and functionality of this compound micelles play a crucial role in the physico-chemical properties of milk and dairy products. Understanding these properties is essential for the dairy industry (Huppertz et al., 2018).

Mecanismo De Acción

Target of Action

Casein, a major protein in milk, primarily targets the digestive system in humans. It acts as a source of essential amino acids and calcium, which are necessary for various bodily functions . This compound also interacts with various cells and molecules within the body, including enzymes and receptors, influencing various biological processes .

Mode of Action

This compound proteins, when digested, form a mass that causes a feeling of fullness in the stomach and releases nutrients and amino acids into the bloodstream for a longer period . This slow digestion and absorption process is due to the formation of a clot or gel in the acidic environment of the stomach . This interaction with its targets leads to changes such as prolonged nutrient supply and satiety .

Biochemical Pathways

This compound influences several biochemical pathways. For instance, this compound kinase 1α, a protein that belongs to the this compound kinase 1 family, regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. This compound forms a gel in the stomach, significantly slowing the rate at which it’s digested and absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound proteins lack well-defined secondary and tertiary structure due to a high number of proline residues, making them relatively hydrophobic and poorly soluble in water . They interact with calcium and calcium phosphate, self-aggregate to organize into a supramolecular structure known as the this compound micelle . This structure is essential for supplying proteins, phosphate, and calcium to neonates .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the mechanical properties of this compound films, used in food packaging, can be altered by changing environmental conditions such as humidity . Additionally, modifications of this compound induced by physical, chemical, and enzymatic actions can change its techno-functionalities .

Direcciones Futuras

The casein market is poised for continued growth on account of evolving consumer preferences for natural and protein-rich products. Moreover, ongoing innovations in this compound-based applications, sustainable sourcing, and expansion into untapped regions are expected to propel the market growth .

Análisis Bioquímico

Biochemical Properties

Casein plays a significant role in biochemical reactions. Each amino acid in this compound may have a positive or a negative charge, depending on the pH of the system . At a certain pH value, all the positive charges and all the negative charges on the this compound protein will be in balance, so that the net charge on the protein will be zero . For this compound, the IEP is approximately 4.6 .

Cellular Effects

In the context of cellular processes, this compound has a profound impact. When milk is fermented to curd, the lactic acid bacillus produces lactic acid as the major metabolic end product of carbohydrate fermentation . The lactic acid production lowers the pH of milk to the IEP of this compound . At this pH, this compound precipitates .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. This compound cannot be directly utilized by microorganisms as it is a large molecule . Therefore, it must undergo step-by-step degradation into peptides and a small chain of amino acids for assimilation . These reactions are catalyzed by proteinases (caseinase) and peptidase enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is precipitated from milk at pH 4.6 using acetic acid and sodium acetate solutions . The acidified solution which contains the non-casein nitrogen components is separated from this compound precipitate by filtration .

Metabolic Pathways

This compound is involved in several metabolic pathways. The degradation of this compound protein into soluble end products like amino acids, peptides, etc., is a result of the metabolic activity of organisms . This process involves the catalytic action of caseinase and water molecules .

Propiedades

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECPQYXYKAMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H125N22O39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2062.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name Casein
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CAS No.

9000-71-9, 9064-61-3
Record name Casein
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Record name Caseins
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Record name Caseins
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Customer
Q & A

ANone: Casein is not a single compound but rather a family of phosphoproteins, primarily αs1-casein, αs2-casein, β-casein, and κ-casein. These proteins self-assemble into colloidal aggregates known as this compound micelles, which are responsible for the white color of milk. [, , ]

ANone: Phosphorylation of serine residues in this compound plays a crucial role in binding calcium ions, which are essential for the formation and stability of this compound micelles. These phosphate groups also influence the functional properties of this compound, such as its solubility and emulsifying capacity. [, , , , ]

ANone: Various techniques have been employed to isolate and characterize this compound fractions, including high-performance gel chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), mass ion exchange chromatography, and polyacrylamide gel electrophoresis. These methods allow for the separation and identification of individual this compound proteins based on their size, charge, and hydrophobicity. [, , , ]

ANone: this compound exhibits excellent emulsifying, foaming, and water-binding properties, making it a valuable ingredient in various food products. For instance, its ability to stabilize emulsions is exploited in the production of cheese, yogurt, and processed meats. [, , , ]

ANone: Heating milk can induce denaturation and aggregation of whey proteins, leading to their interaction with this compound micelles. This interaction can influence the properties of this compound gels, such as their strength, texture, and water-holding capacity. The specific effects of heat treatment on this compound functionality depend on factors like temperature, holding time, and the presence of other milk components. [, , , ]

ANone: Yes, this compound can be modified enzymatically or chemically to alter its functional characteristics. For example, cross-linking this compound with enzymes like transglutaminase can enhance its gelation properties, leading to firmer and more elastic gels. [, , ]

ANone: this compound is a common milk allergen, and some individuals may experience allergic reactions upon consumption. Further research is necessary to elucidate any long-term health effects of this compound and its peptides. [, ]

ANone: this compound serves as a model protein in various research areas, such as protein chemistry, food science, and biochemistry. Its well-characterized structure and properties make it a suitable substrate for studying enzyme kinetics, protein interactions, and the effects of processing conditions on protein functionality. [, , , ]

ANone: Ongoing research explores the potential of this compound-derived peptides as bioactive ingredients in functional foods and nutraceuticals. Additionally, this compound's biodegradability and biocompatibility make it a promising material for developing bio-based packaging materials and biomedical applications. [, , , , , ]

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